trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

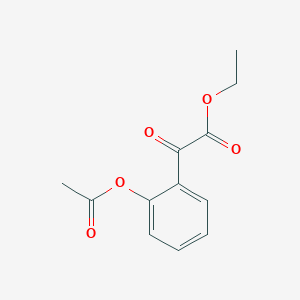

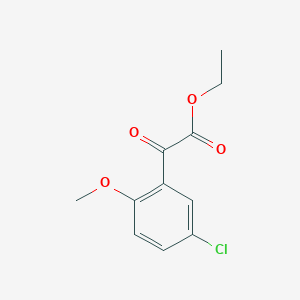

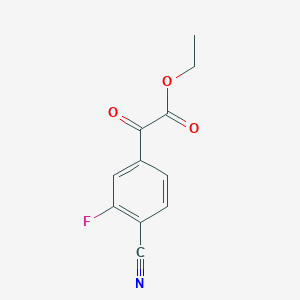

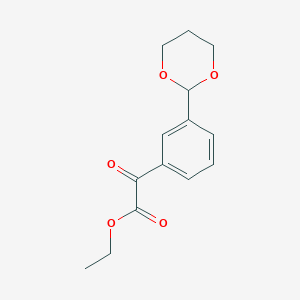

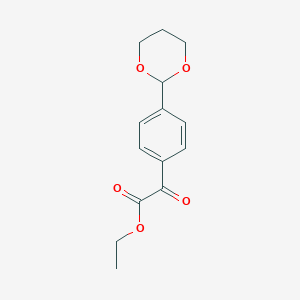

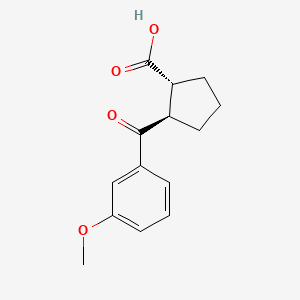

“trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the linear formula C14H16O4 . It contains a total of 35 bonds, including 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, 1 hydroxyl group, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of “trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is characterized by a five-membered cyclopentane ring attached to a carboxylic acid group and a 3-methoxybenzoyl group . The presence of these functional groups contributes to the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

“trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid” has a molecular weight of 248.28 . Its melting point is between 96-99°C . The compound’s physical and chemical properties are influenced by its molecular structure, particularly the presence of the carboxylic acid and aromatic ether groups.Wissenschaftliche Forschungsanwendungen

Environmental Impact and Biodegradation

- Parabens, including compounds structurally related to trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, are widely used as preservatives in various consumer products. Their occurrence, fate, and behavior in aquatic environments have been extensively reviewed, highlighting concerns regarding their persistence and endocrine-disrupting potential in water bodies. Despite wastewater treatments, parabens are detectable in effluents and surface waters, necessitating further research on their environmental impact and degradation pathways (Haman et al., 2015).

Synthetic Chemistry and Drug Development

- The synthesis and application of cyclopentanone derivatives, which share a core structural motif with trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, have been explored for their potential as novel therapeutic agents. These derivatives exhibit a range of pharmacological activities, including antioxidant and anti-inflammatory properties, suggesting their utility in designing new drugs (Raut et al., 2020).

Biocatalyst Inhibition

- The effect of carboxylic acids on biocatalysts has been investigated, revealing that compounds similar to trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid can inhibit microbial growth at concentrations below desired yields. This research provides insights into engineering microbial strains for improved industrial performance in the presence of such inhibitors (Jarboe et al., 2013).

Molecular Docking Studies

- Benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Molecular docking studies of these compounds, sharing functional groups with trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, have demonstrated their potential as novel therapeutic agents (Raut et al., 2020).

Jasmonic Acid and Its Derivatives

- Research on jasmonic acid, a plant stress hormone structurally related to trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, and its derivatives has highlighted their pharmacological potential. These compounds have been studied for their roles in anti-cancer and anti-inflammatory activities, offering a natural basis for therapeutic agent development (Pirbalouti et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

(1R,2R)-2-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-10-5-2-4-9(8-10)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGASWPBIIQSLG-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641326 |

Source

|

| Record name | (1R,2R)-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733740-83-5 |

Source

|

| Record name | (1R,2R)-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.